N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(13-2-1-9-21-13)17-6-8-19-7-3-11(18-19)12-10-15-4-5-16-12/h1-5,7,9-10H,6,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUSSSTWLXECSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the pyrazine ring: The pyrazole derivative is then reacted with a pyrazine derivative under suitable conditions to form the desired pyrazine-pyrazole intermediate.
Formation of the thiophene ring: The final step involves the reaction of the pyrazine-pyrazole intermediate with a thiophene derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Structural Characteristics
The molecular formula of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is C13H14N4OS. It features a thiophene ring, a pyrazole moiety, and a carboxamide functional group, which contribute to its unique properties and biological activities.
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anti-inflammatory Properties
Compounds containing pyrazole and thiophene moieties have been documented for their anti-inflammatory effects. Research indicates that similar compounds can inhibit cyclooxygenase enzymes, which are critical in the inflammatory process .
Antimicrobial Activity
This compound shows potential antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria and fungi .
Antitumor Effects
Some studies suggest that derivatives of pyrazole and thiophene can exhibit antitumor activity by targeting specific pathways involved in cancer cell proliferation and survival .
Analgesic Effects
Research has indicated that compounds similar to this compound may possess analgesic properties, potentially providing relief from pain through central and peripheral mechanisms .
Case Studies and Research Findings
Several studies have explored the efficacy of pyrazole-thiophene derivatives in various contexts:
Case Study 1: Analgesic Activity
A research study evaluated a series of trisubstituted pyrazoles for analgesic activity using both hot plate and acetic acid-induced writhing tests in mice. Compounds demonstrated significant analgesic effects compared to standard medications, indicating the potential application of this compound in pain management .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of related compounds against various bacterial strains. Results showed promising activity against resistant strains, suggesting that this compound could be developed into a new class of antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets in bacterial cells. The compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with potential anti-tubercular activity.
N-alkyl-3-(alkylamino)pyrazine-2-carboxamides: Compounds with antimicrobial and antiviral activity.
2-(1,2,4-oxadiazol-5-yl)anilines: Compounds with various pharmacological activities, including anti-fibrotic and anti-cancer properties.
Uniqueness
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of pyrazine, pyrazole, and thiophene rings, which confer specific electronic and steric properties that enhance its biological activity. This makes it a promising candidate for further development as an anti-tubercular agent .
Biological Activity
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Pyrazinyl group : Contributes to its biological activity.
- Pyrazole ring : Known for its diverse pharmacological properties.
- Thiophene moiety : Enhances lipophilicity and potential interactions with biological targets.
The molecular formula is C13H14N4OS, with a molecular weight of 278.34 g/mol. The presence of multiple heteroatoms allows for various interactions with biological molecules.
This compound primarily targets mycobacterial cytochrome P450 enzymes, which are crucial for the metabolism of Mycobacterium tuberculosis. The interaction with these enzymes disrupts normal metabolic processes, leading to the bactericidal effects observed in vitro. This compound's ability to inhibit these enzymes positions it as a potential anti-tubercular agent .
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties against various pathogens. Notable findings include:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Effective against fungal strains like Candida albicans, demonstrating broad-spectrum antimicrobial activity .
Anti-inflammatory Effects
Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. This suggests that the compound may also exhibit anti-inflammatory properties .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Studies on related pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including:
- Non-small cell lung cancer (NCI-H23)
- Colon cancer (HCT-15)
These derivatives have shown IC50 values indicating potent inhibition of cell proliferation .
Study 1: Antimicrobial Evaluation
A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activities. The most active derivative exhibited MIC values significantly lower than those of standard antibiotics, suggesting enhanced efficacy .
Study 2: Docking Simulations
Molecular docking studies have been conducted to explore the binding interactions between this compound and its biological targets. These simulations revealed favorable binding affinities, supporting the experimental findings regarding its antimicrobial and anticancer activities .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazine and pyrazole intermediates. For example, coupling pyrazin-2-yl pyrazole derivatives with thiophene-2-carboxamide precursors using nucleophilic substitution or amidation reactions. Key steps include:
- Cyanopyrazine activation : React 3-cyanopyrazine derivatives with ethylenediamine or similar nucleophiles to form pyrazole-ethylamine intermediates (yields ~85%) .
- Amidation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the pyrazole-ethylamine moiety to thiophene-2-carboxylic acid.
- Yield optimization : Monitor reaction progress via TLC and employ purification techniques like column chromatography or recrystallization from ethanol/DMF mixtures .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use complementary spectroscopic and analytical techniques:
- 1H/13C-NMR : Verify pyrazine (δ 8.5–9.0 ppm) and thiophene (δ 6.5–7.5 ppm) proton environments .
- IR spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and pyrazine C-N vibrations (~1550 cm⁻¹) .
- Mass spectrometry : Validate molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns .
Q. What solvents and conditions are suitable for recrystallization to obtain high-purity samples?
- Methodological Answer : Recrystallize from polar aprotic solvents (e.g., DMF or ethanol/water mixtures) at 60–80°C. For pyrazine-containing analogs, cooling rates of 1–2°C/min yield crystals with >95% purity .
Advanced Research Questions
Q. How does the crystalline form of this compound influence its physicochemical properties?
- Methodological Answer : Polymorphism can affect solubility and stability. To characterize:
- X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., pyrazine-thiophene π-π interactions) .
- DSC/TGA : Analyze thermal stability (decomposition >200°C for similar carboxamides) .
- Solubility studies : Compare dissolution rates in simulated biological fluids (e.g., PBS at pH 7.4) .
Q. What strategies address conflicting biological activity data in different assays?
- Methodological Answer :
- Dose-response validation : Re-test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Off-target profiling : Use kinase/GPCR panels to identify unintended interactions (e.g., pyrazine derivatives may inhibit AKT2 ).
- Metabolic stability assays : Assess liver microsome degradation to confirm bioactivity correlates with compound stability .
Q. How can computational modeling guide structural modifications to enhance target binding?
- Methodological Answer :
- Docking studies : Use PyMOL/AutoDock to predict interactions with target proteins (e.g., AKT2’s ATP-binding pocket ).
- QSAR analysis : Correlate substituent effects (e.g., pyrazine vs. pyrimidine) with IC50 values from enzyme inhibition assays .
- MD simulations : Simulate ligand-protein dynamics over 100 ns to identify stable binding conformations .
Q. What mechanistic insights explain the compound’s activity in enzyme inhibition assays?
- Methodological Answer :
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
- Mutagenesis : Engineer target enzyme variants (e.g., AKT2 S477L) to validate binding-site residues .
Data Analysis & Experimental Design
Q. How to resolve discrepancies between NMR and mass spectrometry data?
- Methodological Answer :
- Re-purification : Eliminate salts/solvents via size-exclusion chromatography.
- Deuterated solvent controls : Rule out solvent adducts in MS (e.g., [M+Na]+ vs. [M+H]+) .
- High-resolution MS : Use HRMS (≤5 ppm error) to confirm molecular formula .
Q. What statistical methods are recommended for analyzing dose-response data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
